molecular formula C8H6BrN3S B1272425 4-(5-Bromo-2-thienyl)-2-pyrimidinamine CAS No. 855308-66-6

4-(5-Bromo-2-thienyl)-2-pyrimidinamine

Cat. No.: B1272425
CAS No.: 855308-66-6
M. Wt: 256.12 g/mol
InChI Key: KXVXIEVIIDZAHN-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thienyl)-2-pyrimidinamine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of a bromine atom on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-thienyl)-2-pyrimidinamine typically involves the bromination of a thiophene derivative followed by the formation of the pyrimidine ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. After bromination, the resulting 5-bromo-2-thiophenecarboxaldehyde is reacted with guanidine to form the pyrimidine ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-thienyl)-2-pyrimidinamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

4-(5-Bromo-2-thienyl)-2-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-thienyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
  • 4,5-Bis(5-bromo-2-thienyl)phthalonitrile
  • 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

Uniqueness

4-(5-Bromo-2-thienyl)-2-pyrimidinamine is unique due to the presence of both a brominated thiophene ring and a pyrimidine ring. This combination of structural features imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXIEVIIDZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=CC=C(S2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377008
Record name 4-(5-bromo-2-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855308-66-6
Record name 4-(5-bromo-2-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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